Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate
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Overview
Description
Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluoromethylated hydroxyphenylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate typically involves the difluoromethylation of a suitable precursor, followed by the introduction of the phosphonate group. One common method involves the reaction of diethyl phosphite with a difluoromethylated alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of diethyl (1,1-difluoro-2-oxo-4-phenylbutyl)phosphonate.
Reduction: Formation of diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)methylphosphonate.
Substitution: Formation of various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the phosphonate group can participate in various biochemical reactions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate: Unique due to the presence of both difluoromethyl and phosphonate groups.
Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphate: Similar structure but with a phosphate group instead of a phosphonate group.
Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphinate: Contains a phosphinate group, which has different reactivity compared to the phosphonate group.
Uniqueness
This compound is unique due to its combination of difluoromethyl and phosphonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2O4P/c1-3-19-21(18,20-4-2)14(15,16)13(17)11-10-12-8-6-5-7-9-12/h5-9,13,17H,3-4,10-11H2,1-2H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUSHVCDMBTSCX-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(CCC1=CC=CC=C1)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@H](CCC1=CC=CC=C1)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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